N-(2-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
The compound N-(2-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide features a pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide core substituted with two fluorophenyl groups and an acetamide side chain. The 1,1-dioxido group enhances polarity and hydrogen-bonding capacity, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3S/c21-14-7-9-15(10-8-14)26-13-25(30(28,29)18-6-3-11-23-20(18)26)12-19(27)24-17-5-2-1-4-16(17)22/h1-11H,12-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFGDKRTNSJQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC=C(C=C3)F)N=CC=C2)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and structure-activity relationships (SAR) based on various research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a pyrido-thiadiazine core known for its diverse biological properties. The presence of fluorine atoms in the structure is expected to enhance its pharmacological profile due to improved metabolic stability and bioavailability.
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-e][1,2,4]thiadiazine exhibit moderate to significant anticancer activity against various human cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Findings : Compounds similar to this compound demonstrated cytotoxicity with IC50 values ranging from 10 to 30 µM in these cell lines .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties . Studies have reported the synthesis of various derivatives with enhanced activity against bacterial strains. The mechanisms of action are believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the substituent groups significantly influence the biological activity:
| Substituent | Effect on Activity |
|---|---|
| Fluorine atoms | Increased potency and selectivity |
| Acetamide group | Essential for maintaining activity |
| Aromatic rings | Contribute to lipophilicity and binding |
Case Studies
-
Study on Anticancer Activity :
A recent study synthesized several pyrido-thiadiazine derivatives and evaluated their anticancer effects. The compound this compound was among those tested and showed a significant reduction in cell viability in MCF-7 cells compared to controls . -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial properties of similar compounds. It was found that certain derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrido[2,3-e][1,2,4]thiadiazine exhibit moderate to significant cytotoxic effects against several human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways .
Structure-Activity Relationship (SAR)
The structural modifications of the pyrido[2,3-e][1,2,4]thiadiazine core have been studied to optimize its drug-like properties. Variations in substituents can enhance potency and selectivity for cancer cells while minimizing toxicity to normal cells. This has led to the identification of more effective analogs that can potentially be developed into therapeutic agents .
Antimicrobial Properties
Preliminary investigations suggest that compounds related to N-(2-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide may exhibit antimicrobial activity. The presence of fluorine atoms in the structure could enhance lipophilicity and membrane permeability, making these compounds more effective against bacterial strains .
Enzyme Inhibition
Studies have shown that certain derivatives can act as inhibitors for specific enzymes involved in cancer progression and microbial resistance. For instance, inhibition of topoisomerases and kinases has been observed with some pyrido-thiadiazine derivatives, suggesting a multi-target approach in their mechanism of action against tumors and pathogens .
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical reactions starting from simpler precursors. The characterization of synthesized compounds is typically performed using techniques such as NMR spectroscopy (both 1D and 2D), mass spectrometry (MS), and elemental analysis to confirm structure and purity .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Heterocycles: The target’s pyrido-thiadiazine dioxido core is distinct from thiadiazole () or imidazothiazole () systems. Pyrazolo-benzothiazine derivatives () share a fused bicyclic system but lack the pyridine ring present in the target.
Fluorine Substitution :
- All compounds feature fluorinated aryl groups, which enhance lipophilicity and metabolic stability. The target’s dual 2-fluorophenyl and 4-fluorophenyl groups may optimize steric and electronic interactions in target binding .
Hydrogen Bonding :
- Thiadiazole analogs () exhibit N–H⋯O and C–H⋯O interactions forming R2(6) and R2(8) motifs, similar to the dioxido group in the target compound. These motifs stabilize crystal packing and may influence bioavailability .
Q & A
Q. How can batch-to-batch variability in biological activity be minimized during synthesis scale-up?
- Methodological Answer : Implement Quality by Design (QbD) principles:
- Critical quality attributes (CQAs) : Monitor purity (HPLC >95%), residual solvents (GC-MS), and particle size (DLS).
- Process controls : Use inline FTIR to track reaction completion.
- DoE optimization : Vary parameters like cooling rate (−10°C/min) during crystallization to control polymorphism .
Tables of Key Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₃H₁₇F₂N₃O₃S | PubChem |
| Crystal system | Monoclinic, Cc | Acta Cryst. |
| Hydrogen bond length (N–H···O) | 2.02 Å | |
| LogP (predicted) | 3.2 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
